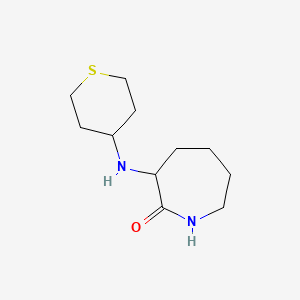
2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons, making it an important tool for studying Parkinson's disease and related disorders. In
Mechanism of Action
2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline-induced neurotoxicity leads to a loss of dopaminergic neurons in the substantia nigra and a decrease in dopamine levels in the striatum. This results in Parkinsonian symptoms such as tremors, rigidity, and bradykinesia. 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline also induces oxidative stress and inflammation, which may contribute to the neurodegenerative process.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline as a research tool is that it selectively damages dopaminergic neurons, allowing for the creation of animal models that closely mimic the pathology of Parkinson's disease. Additionally, 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline-induced neurotoxicity is relatively rapid and reproducible, making it a useful tool for studying the acute effects of dopaminergic neuron loss.
However, there are also limitations to using 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline in lab experiments. 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline-induced neurotoxicity is not identical to the pathology of Parkinson's disease, as it primarily affects dopaminergic neurons in the substantia nigra rather than the entire nigrostriatal pathway. Additionally, the neurotoxic effects of 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline can be variable depending on the dose and administration route, which can make it difficult to compare results between studies.
Future Directions
There are several future directions for research on 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline and its applications. One area of focus is on developing new animal models of Parkinson's disease that more closely mimic the pathology of the disease. Another area of research is on identifying potential therapies for Parkinson's disease that can protect dopaminergic neurons from 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline-induced neurotoxicity. Additionally, there is interest in using 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline as a tool to study other neurodegenerative diseases that involve dopaminergic neuron loss, such as multiple system atrophy.
Synthesis Methods
The synthesis of 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline involves the reaction of 2-methylthiophenol with 3-bromomethylpyridine in the presence of a palladium catalyst. The resulting intermediate is then treated with aniline to yield 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline. The yield of 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline is typically around 50%, and the purity can be improved through recrystallization.
Scientific Research Applications
2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline is primarily used as a research tool to study Parkinson's disease and related disorders. 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and resulting in Parkinsonian symptoms. 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline has been used to create animal models of Parkinson's disease, which have been instrumental in studying the pathophysiology of the disease and testing potential therapies.
properties
IUPAC Name |
2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-16-13-7-3-2-6-12(13)15-10-11-5-4-8-14-9-11/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACLVKZJTFSXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate](/img/structure/B7557271.png)
![2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557274.png)


![N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide](/img/structure/B7557302.png)
![2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557307.png)
![N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine](/img/structure/B7557311.png)
![2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7557314.png)
![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
![2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol](/img/structure/B7557318.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)
![2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide](/img/structure/B7557327.png)
![N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide](/img/structure/B7557347.png)
